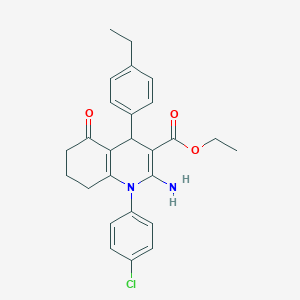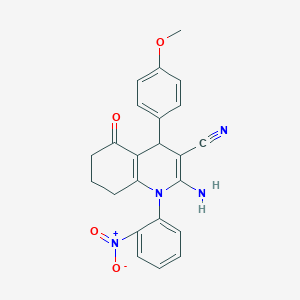
2-METHOXY-5-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate is a chemical compound with the molecular formula C21H23NO3S and a molecular weight of 369.47722 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a methoxy group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate involves several steps. One common method includes the reaction of 2-methoxy-5-(piperidine-1-carbothioyl)phenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Analyse Des Réactions Chimiques
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and the methoxy group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various cellular processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-methylbenzoate can be compared with other similar compounds, such as:
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 3-methylbenzoate: This compound has a similar structure but with a different substitution pattern on the benzoate ester.
2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate: This compound has a chlorine atom instead of a methyl group on the benzoate ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C21H23NO3S |
|---|---|
Poids moléculaire |
369.5g/mol |
Nom IUPAC |
[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H23NO3S/c1-15-6-8-16(9-7-15)21(23)25-19-14-17(10-11-18(19)24-2)20(26)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3 |
Clé InChI |
NTUZCAZHIIOVTA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=S)N3CCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B387854.png)

![4-[(2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B387856.png)
![3-nitro-N-(4-methoxyphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B387857.png)


![4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B387863.png)
![3-[2-(benzyloxy)-3,5-diiodophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B387867.png)
![2-[2-(benzyloxy)-3,5-diiodobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B387868.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylbenzamide (non-preferred name)](/img/structure/B387869.png)

![4-(4-benzylpiperidin-1-yl)-6-{(2E)-2-[3,5-diiodo-2-(prop-2-yn-1-yloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B387871.png)

